2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide
Description
2-Fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide is a fluorinated benzamide derivative featuring a tetrahydroisoquinoline sulfonyl moiety. The fluorine atom at the ortho-position of the benzamide ring may enhance metabolic stability and influence binding interactions compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-18-9-4-3-8-17(18)19(23)21-11-5-13-26(24,25)22-12-10-15-6-1-2-7-16(15)14-22/h1-4,6-9H,5,10-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPPDGYDAXZFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis
A resin-bound approach (adapted from) immobilizes 3-aminopropylsulfonyl chloride on Wang resin, enabling iterative coupling with 1,2,3,4-tetrahydroisoquinoline and 2-fluorobenzoic acid. While this method simplifies purification, yields are lower (65–70%) due to incomplete resin loading.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) in DMF accelerates the amidation step, achieving 88% yield with reduced reaction time. However, scalability remains a challenge.
Purity and Characterization
Final products are characterized by:
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¹H NMR : Key signals include δ 7.45–7.55 (m, aromatic protons), δ 3.20–3.40 (m, propyl CH₂), and δ 4.60 (s, NH).
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HPLC : Purity >98% using a C18 column (MeCN/H₂O gradient).
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Mass spectrometry : [M+H]⁺ at m/z 391.1 confirms molecular weight.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzamide Derivatives
a. 3,4-Difluoro-N-[3-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Propyl]Benzamide
- Key Differences: Substitution Pattern: The benzamide ring contains 3,4-difluoro substituents instead of a single 2-fluoro group. Molecular Weight: 394.44 g/mol vs. 379.42 g/mol (estimated for the target compound, assuming similar backbone).
| Property | Target Compound (2-Fluoro) | 3,4-Difluoro Analog |
|---|---|---|
| Molecular Formula | C₁₉H₁₉FN₂O₃S (estimated) | C₁₉H₂₀F₂N₂O₃S |
| Molecular Weight | ~379.42 | 394.44 |
| Fluorine Positions | 2-Fluoro (benzamide) | 3,4-Difluoro (benzamide) |
| Potential Applications | Enzyme inhibition | Research chemical |
b. CID55704: (3R)-3-(Fluoromethyl)-N-(3,3,3-Trifluoropropyl)-1,2,3,4-Tetrahydroisoquinoline-7-Sulfonamide
- Key Differences: Sulfonamide Position: The sulfonyl group is attached to the 7-position of the tetrahydroisoquinoline ring, unlike the 2-position in the target compound.
Pharmacological Analogs
a. N-(4,7-Dimethoxy-1,3-Benzothiazol-2-yl)-N-[3-(Dimethylamino)Propyl]-4-(1,2,3,4-Tetrahydroisoquinoline-2-Sulfonyl)Benzamide Hydrochloride
- Key Differences: Structural Complexity: Includes a benzothiazolyl-dimethylaminopropyl group and a hydrochloride salt, improving water solubility. Molecular Weight: 631.2 g/mol (vs. ~379.42 g/mol for the target compound), which may reduce oral bioavailability .
Pesticide-Related Benzamides
Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) share benzamide backbones but differ in:
- Substituents : Trifluoromethyl (flutolanil) or cyclopropane-carboxamide (cyprofuram) groups.
- Applications: These are agrochemicals, highlighting how minor structural changes pivot compounds from pharmaceutical to pesticidal uses .
Physicochemical and Functional Insights
- Fluorine Effects: Ortho-fluorine in the target compound may reduce metabolic oxidation compared to para-substituted analogs.
- Sulfonyl Group Positioning: The 2-sulfonyl tetrahydroisoquinoline in the target compound may favor interactions with polar enzyme pockets vs. the 7-sulfonyl analog (CID55704) .
Biological Activity
2-Fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide is a compound that integrates a fluorinated benzamide structure with a tetrahydroisoquinoline moiety. This combination suggests potential biological activities, particularly in pharmacology. The tetrahydroisoquinoline derivatives are known for their diverse biological effects, including neuroprotective and anti-cancer properties.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H20FN3O3S |
| Molecular Weight | 363.42 g/mol |
| IUPAC Name | This compound |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tetrahydroisoquinoline scaffold is known to modulate neurotransmitter systems and may exhibit affinity for certain receptors involved in neurological processes.
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Neuropharmacological Effects :
- Compounds containing the tetrahydroisoquinoline structure have been reported to influence dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders.
- The sulfonamide group may enhance solubility and bioavailability.
- Anticancer Activity :
Case Studies
Several studies have explored the biological activities of related compounds:
- Antitumor Activity : A study on benzamide derivatives demonstrated significant inhibition of cell growth in various cancer cell lines. The mechanism involved downregulation of DHFR protein levels, which is crucial for DNA synthesis in rapidly dividing cells .
- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives possess neuroprotective properties against oxidative stress-induced neuronal injury. These effects are likely mediated through antioxidant mechanisms and modulation of neurotransmitter levels .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in determining the biological activity of benzamide derivatives:
- Fluorination : The presence of fluorine in the benzamide structure enhances lipophilicity and can improve receptor binding affinity.
- Sulfonyl Group : This group is essential for increasing solubility and may play a role in receptor interactions.
Q & A
Q. What are the key synthetic routes for 2-fluoro-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]benzamide?
The synthesis typically involves:
- Step 1: Preparation of the tetrahydroisoquinoline-sulfonyl intermediate via sulfonylation of 1,2,3,4-tetrahydroisoquinoline using sulfonyl chlorides under anhydrous conditions .
- Step 2: Coupling the sulfonylated intermediate with a fluorobenzamide derivative via nucleophilic substitution or amide bond formation. Reaction conditions often require catalysts like HATU or DCC and solvents such as DMF or dichloromethane .
- Purification: Column chromatography or recrystallization to achieve ≥95% purity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H/¹³C): To confirm the presence of fluorine substituents, sulfonyl groups, and the tetrahydroisoquinoline backbone .
- Mass spectrometry (HRMS): For precise molecular weight validation and fragmentation pattern analysis .
- HPLC: To assess purity and stability under varying pH/temperature conditions .
Q. What structural motifs contribute to its biological activity?
- The tetrahydroisoquinoline-sulfonyl group enhances binding to amine-rich biological targets (e.g., enzymes or receptors) .
- The 2-fluorobenzamide moiety improves metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity .
Advanced Research Questions
Q. How to design experiments to evaluate its pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- In vitro assays:
- CYP450 inhibition: Assess metabolic stability using liver microsomes .
- Plasma protein binding: Equilibrium dialysis to determine free fraction .
- In vivo studies:
- Administer in rodent models with controlled variables (dose, route) and collect plasma/tissue samples at timed intervals for LC-MS analysis .
Q. How to resolve discrepancies in structure-activity relationship (SAR) studies?
- Case example: If a derivative shows unexpected low activity despite structural similarity, perform:
- X-ray crystallography to confirm conformational differences in the tetrahydroisoquinoline ring .
- Molecular dynamics simulations to compare binding affinities with target proteins .
- Statistical validation: Use multivariate analysis to isolate variables (e.g., substituent position, steric effects) causing activity variations .
Q. What methodologies optimize yield in multi-step synthesis?
- Reaction optimization:
- Screen solvents (e.g., THF vs. DMF) to improve sulfonylation efficiency .
- Use microwave-assisted synthesis to reduce reaction time for amide coupling .
- Scale-up challenges: Monitor exothermic reactions during sulfonyl chloride additions to prevent decomposition .
Q. How to assess environmental fate and ecotoxicological risks?
- Follow the INCHEMBIOL project framework :
- Phase 1: Determine physicochemical properties (logP, water solubility) to model environmental distribution.
- Phase 2: Acute toxicity testing in Daphnia magna or algae to estimate EC₅₀ values.
- Phase 3: Long-term ecosystem impact studies using microcosms.
Q. How to validate target engagement in cellular assays?
- Techniques:
- Surface plasmon resonance (SPR): Quantify binding kinetics to purified receptors .
- Fluorescence polarization: Measure competitive displacement of labeled ligands .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this compound?
- Potential causes:
Q. How to interpret conflicting cytotoxicity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
